An In-depth Technical Guide to the Synthesis and Chemical Properties of Quinapril
An In-depth Technical Guide to the Synthesis and Chemical Properties of Quinapril
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical properties of Quinapril, a potent angiotensin-converting enzyme (ACE) inhibitor widely used in the management of hypertension and heart failure. This document details experimental protocols for its synthesis, presents its key chemical characteristics in a structured format, and illustrates its mechanism of action through a detailed signaling pathway diagram.
Chemical Properties of Quinapril Hydrochloride
Quinapril is typically used in its hydrochloride salt form to enhance its stability and solubility. The key chemical and physical properties of Quinapril and its hydrochloride salt are summarized in the table below.
| Property | Value | References |
| IUPAC Name | (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid hydrochloride | [1] |
| Chemical Formula | C₂₅H₃₁ClN₂O₅ | [1] |
| Molecular Weight | 474.99 g/mol | [2] |
| Melting Point | 120-130 °C | [1][2] |
| Solubility | Soluble in water (31 mg/mL) and freely soluble in aqueous solvents. | [2][3] |
| pKa (Strongest Acidic) | 3.7 | [4] |
| pKa (Strongest Basic) | 5.2 | [4] |
| Appearance | White to off-white crystalline or amorphous powder. | [2][5] |
| Optical Rotation | [α]D²³ +14.5° (c = 1.2 in ethanol) | [3] |
Synthesis of Quinapril Hydrochloride
The synthesis of Quinapril has been approached through several routes. A common and well-established method involves the coupling of a protected tetrahydroisoquinoline-3-carboxylic acid derivative with a substituted amino acid side chain, followed by deprotection. Below is a detailed experimental protocol for a representative synthesis.
Experimental Protocol: Synthesis of Quinapril Hydrochloride
This protocol outlines a synthetic route that proceeds through a benzyl-protected intermediate, which is subsequently deprotected via catalytic hydrogenation to yield Quinapril Hydrochloride.
Step 1: Synthesis of (S,S,S)-2-[2-{(1-ethoxycarbonyl)-3-phenylpropyl)amino]-1-oxopropyl]-1,2,3,4-tetrahydro-3-isoquinoline carboxylic acid benzyl ester
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Amide Coupling: To a solution of (S)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid benzyl ester and ethyl (S)-2-(((S)-1-carboxyethyl)amino)-4-phenylbutanoate in an aprotic solvent such as dichloromethane, a coupling agent like dicyclohexylcarbodiimide (DCC) and an activating agent such as 1-hydroxybenzotriazole (HOBt) are added at 0 °C.
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Reaction: The reaction mixture is stirred at room temperature until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Work-up: The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is then washed sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel to afford the desired benzyl ester of Quinapril.
Step 2: Deprotection to form Quinapril Hydrochloride
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Hydrogenolysis: The purified (S,S,S)-2-[2-{(1-ethoxycarbonyl)-3-phenylpropyl)amino]-1-oxopropyl]-1,2,3,4-tetrahydro-3-isoquinoline carboxylic acid benzyl ester (25 g, 0.0388 mol) is dissolved in a mixture of 125 ml of water and 125 ml of dichloromethane. The pH of the solution is adjusted to between 7.5 and 8.5 with aqueous ammonia. The organic phase is separated, washed with water, and the solvent evaporated. The resulting free base of the quinapril benzyl ester is dissolved in 140 ml of ethanol. To this solution, 1.0 g of 10% Palladium on carbon (Pd/C) and 6.0 g of 35% hydrochloric acid are added.[6]
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Reaction: The mixture is subjected to catalytic hydrogenation at a pressure of 40-60 psi and a temperature of 20-30 °C for 2 hours or until the reaction is complete.[6]
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Isolation: The catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure to yield crude Quinapril Hydrochloride.
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Purification/Crystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as nitromethane, to yield crystalline Quinapril Hydrochloride.[6]
Synthesis Workflow
The logical flow of the synthesis of Quinapril Hydrochloride is depicted in the following diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of novel angiotensin converting enzyme inhibitor quinapril and related compounds. A divergence of structure-activity relationships for non-sulfhydryl and sulfhydryl types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20040192613A1 - Preparation of quinapril hydrochloride - Google Patents [patents.google.com]
- 4. teachmephysiology.com [teachmephysiology.com]
- 5. researchgate.net [researchgate.net]
- 6. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
